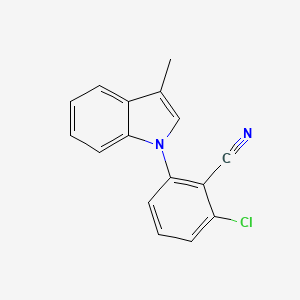
N-(2-chloro-4-iodophenyl)-4-methyl-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-chloro-4-iodophenyl)acetamide” is a chemical compound with the CAS Number: 135050-05-4 . It has a molecular weight of 295.51 and its linear formula is C8H7ClINO . It is a solid at room temperature .
Molecular Structure Analysis
The SMILES string for “N-(2-chloro-4-iodophenyl)acetamide” is ClC1=C(NC©=O)C=CC(I)=C1 . The InChI code is 1S/C8H7ClINO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
“N-(2-chloro-4-iodophenyl)acetamide” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique
Cognitive Enhancement and Receptor Antagonism
Studies have investigated the role of certain sulfonamide derivatives as receptor antagonists with potential cognitive-enhancing properties. For instance, SB-399885, a potent, selective 5-HT6 receptor antagonist, has demonstrated cognitive enhancing properties in aged rat models. Such compounds are explored for their potential in treating cognitive deficits in diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).
Organic Synthesis and Chemical Modification
Benzenesulfonamides participate in oxidative cross-coupling reactions, showcasing their utility in creating complex organic molecules. A study by Miura et al. (1998) highlighted the reaction of N-(2‘-Phenylphenyl)benzenesulfonamides with acrylate esters to produce phenanthridine derivatives, indicating their role in synthetic organic chemistry and potential pharmaceutical applications (Miura et al., 1998).
Anticancer and Antimicrobial Activity
Sulfonamide derivatives have been evaluated for their biological activities, including antimicrobial and anticancer effects. Research has synthesized novel Schiff bases of benzenesulfonamides, exploring their enzyme inhibition potential and antioxidant properties. Such studies contribute to drug discovery efforts targeting various diseases (Kausar et al., 2019).
Progesterone Receptor Antagonism
In the quest for nonsteroidal therapies for conditions like uterine leiomyoma and endometriosis, N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as novel progesterone receptor antagonists. This research illustrates the therapeutic potential of sulfonamide derivatives in treating diseases linked to progesterone receptor activity (Yamada et al., 2016).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide compounds have shown promise as inhibitors of various enzymes, such as carbonic anhydrases, which play crucial roles in physiological processes. Their inhibition by sulfonamide derivatives is explored for therapeutic applications in conditions like glaucoma, edema, and epilepsy (Gul et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-chloro-4-iodophenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClINO2S/c1-9-2-5-11(6-3-9)19(17,18)16-13-7-4-10(15)8-12(13)14/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVRVTLILGSTHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClINO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


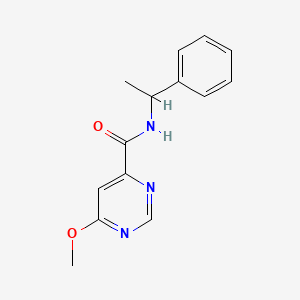
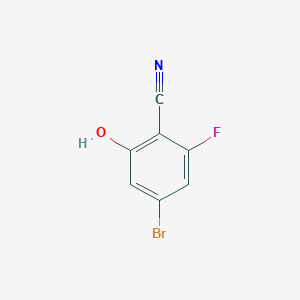

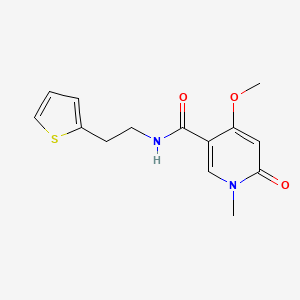
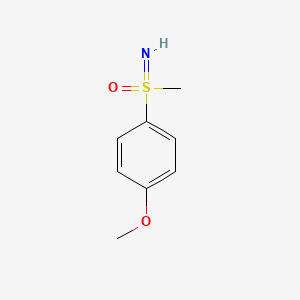
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2708995.png)
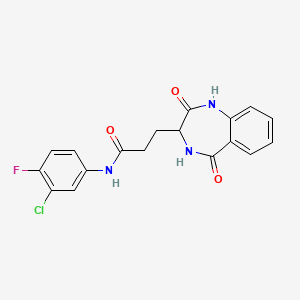
![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile](/img/structure/B2708999.png)
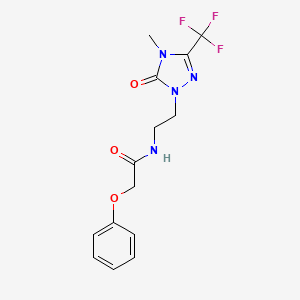
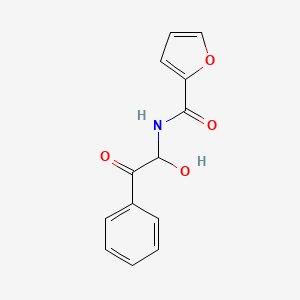
![4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine](/img/structure/B2709003.png)

